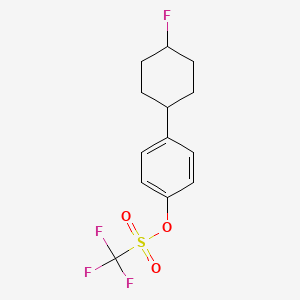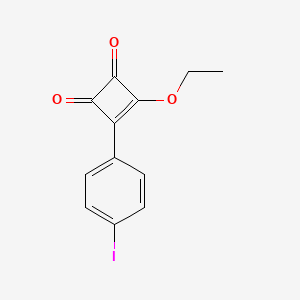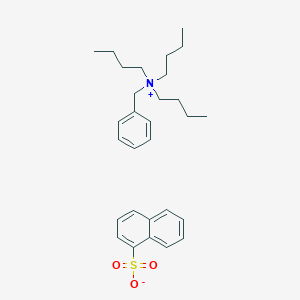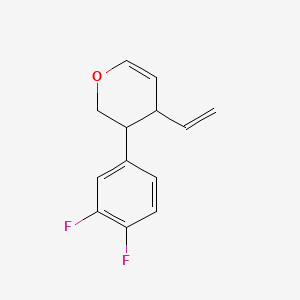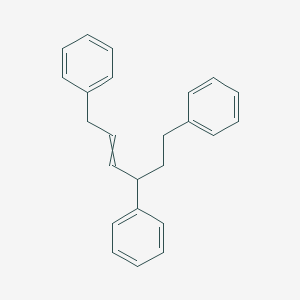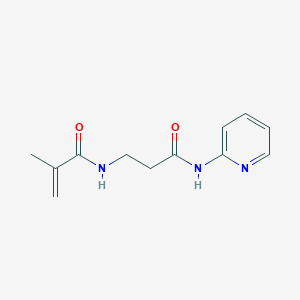
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a beta-alanine moiety, and a 2-methylacryloyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide typically involves the following steps:
Formation of the 2-Methylacryloyl Chloride: This is achieved by reacting methacrylic acid with thionyl chloride under reflux conditions.
Coupling with Beta-Alanine: The 2-methylacryloyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form the intermediate N-(2-Methylacryloyl)-beta-alanine.
Pyridine Ring Introduction: Finally, the intermediate is coupled with pyridine-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 2-methylacryloyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Alcohol derivatives of the 2-methylacryloyl group.
Substitution Products: Various substituted amides and pyridines.
Scientific Research Applications
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amide and 2-methylacryloyl groups can form hydrogen bonds and covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Methylacryloyl)-beta-alanine: Lacks the pyridine ring, resulting in different reactivity and biological activity.
N-Pyridin-2-yl-beta-alaninamide: Does not have the 2-methylacryloyl group, affecting its chemical properties and applications.
N-(2-Methylacryloyl)-N-phenyl-beta-alaninamide:
Uniqueness: N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the 2-methylacryloyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
184880-40-8 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methyl-N-[3-oxo-3-(pyridin-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)12(17)14-8-6-11(16)15-10-5-3-4-7-13-10/h3-5,7H,1,6,8H2,2H3,(H,14,17)(H,13,15,16) |
InChI Key |
HJVQNURQVAJANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
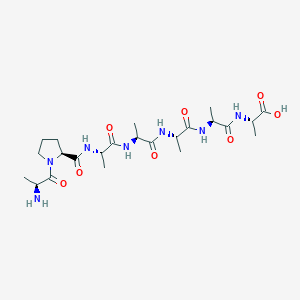

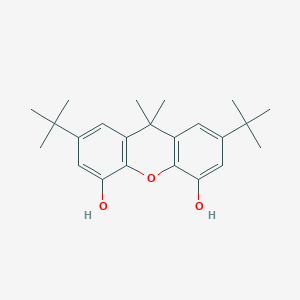
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
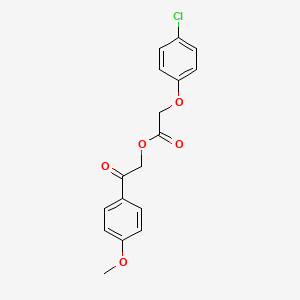
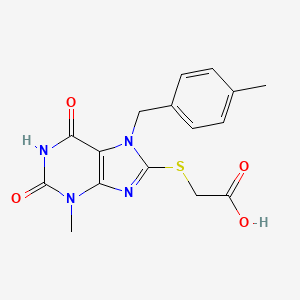
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
